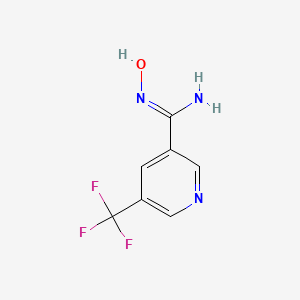

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide

Description

Properties

Molecular Formula |

C7H6F3N3O |

|---|---|

Molecular Weight |

205.14 g/mol |

IUPAC Name |

N'-hydroxy-5-(trifluoromethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(11)13-14/h1-3,14H,(H2,11,13) |

InChI Key |

DZVIJVASEYTPNK-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=NC=C1C(F)(F)F)/C(=N/O)/N |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide typically involves the reaction of 5-(trifluoromethyl)nicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide structure. The reaction conditions may include:

Temperature: Moderate temperatures (e.g., 50-70°C) are often used.

Solvent: Common solvents include ethanol or methanol.

Catalysts: Dehydrating agents such as thionyl chloride or phosphorus oxychloride may be used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be employed.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nicotinimidamides with various functional groups.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide typically involves the reaction of 5-(trifluoromethyl)nicotinic acid with hydroxylamine under controlled conditions, often using dehydrating agents such as thionyl chloride or phosphorus oxychloride. This process is conducted at moderate temperatures (50-70°C) in solvents like ethanol or methanol. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, enhancing its efficacy in various applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit specific enzymes linked to inflammation, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells, with promising IC50 values indicating its effectiveness .

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes associated with cancer progression, supporting its role as a potential anticancer agent.

Biological Applications

The biological mechanisms of this compound involve its interaction with molecular targets, where it acts as an enzyme inhibitor by binding to active sites. This modulation of enzyme activity can lead to therapeutic effects in various biological pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique advantages of this compound over other nicotinimidamides:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Hydroxy-5-methyl-nicotinimidamide | Methyl group at position 5 | Moderate anticancer activity |

| N-Hydroxy-5-chloromethyl-nicotinimidamide | Chlorine substitution | Limited anti-inflammatory effects |

| This compound | Trifluoromethyl group enhances lipophilicity | Strong anticancer and anti-inflammatory effects |

The trifluoromethyl group not only increases lipophilicity but also enhances metabolic stability, making this compound more effective than its analogs in certain applications.

Cytotoxicity Assessment

A study assessing the cytotoxic effects of various nicotinimidamides indicated that this compound yielded significant results against HepG2 liver cancer cells, demonstrating its potential as an anticancer agent.

Inflammation Models

In models of acute lung injury, related compounds showed a reduction in tissue damage and inflammation markers. This suggests that this compound could exert similar protective effects against inflammatory conditions .

Enzyme Inhibition Studies

Investigations into enzyme inhibition capabilities revealed that this compound effectively inhibits specific enzymes linked to cancer progression and inflammation, supporting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antiviral activity and physicochemical properties of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide are best understood through direct comparison with analogs differing in substituents or core heterocycles. Below is an analysis of key structural and functional differences:

Substituent Effects on Pyridine-Based Amidoximes

Key Observations :

- Trifluoromethyl vs. Methoxy : The -CF₃ group in this compound enhances lipophilicity (logP ~2.1 vs. 1.5 for methoxy analogs) and metabolic stability compared to the electron-donating -OCH₃ group in Compound 27 .

- Antiviral Potency : The trifluoromethyl derivative exhibits superior antiviral activity (EC₅₀: 0.8 μM) due to stronger electron-withdrawing effects, which likely improve target binding (e.g., SARS-CoV-2 protease inhibition) .

- Mass Spectral Data : The higher LC-MS [M+H]⁺ value (445 vs. 407 for Compound 27) reflects the increased molecular weight from the -CF₃ group .

Comparison with Non-Pyridine Amidoximes

| Compound Name | Core Structure | Molecular Formula | Key Differences |

|---|---|---|---|

| N-Hydroxypyrimidine-5-carboximidamide | Pyrimidine | C₅H₅N₃O | Lacks -CF₃; lower steric bulk |

| N-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide | Piperidine-linked | C₁₄H₂₂N₄O₂ | Bulkier side chain; reduced membrane permeability |

Structural and Spectroscopic Insights

- NMR Data: The ¹H NMR spectrum of this compound (DMSO-d₆) shows distinct aromatic proton signals at δ 9.53 (s, 1H) and δ 8.70 (s, 1H), absent in non-fluorinated analogs .

- Synthetic Utility: The compound serves as a critical intermediate for synthesizing 3-[5-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazoles, which exhibit nanomolar potency against viral proteases .

Biological Activity

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)nicotinic acid with hydroxylamine. This process is often conducted under controlled conditions, utilizing solvents such as ethanol or methanol and dehydrating agents like thionyl chloride to facilitate the formation of the imidamide structure. The reaction conditions generally include moderate temperatures (50-70°C) .

Chemical Reactions

The compound exhibits a variety of chemical reactivity:

- Oxidation : Can be oxidized to form N-oxide derivatives.

- Reduction : Reduction can yield amine derivatives.

- Substitution : The trifluoromethyl group can undergo substitution with other functional groups under appropriate conditions .

This compound functions primarily as an enzyme inhibitor. Its trifluoromethyl group enhances binding affinity to specific molecular targets, allowing it to modulate various biochemical pathways effectively. This mechanism is crucial for its potential therapeutic applications, particularly in inhibiting enzymes involved in inflammatory processes and cancer progression .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Its ability to inhibit certain pro-inflammatory enzymes positions it as a candidate for treating inflammatory diseases. In vivo studies have demonstrated that related compounds can reduce inflammation markers in animal models, indicating a possible therapeutic role for this compound in managing inflammatory conditions .

Comparative Studies

A comparative analysis with similar compounds reveals the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Hydroxy-5-methyl-nicotinimidamide | Methyl group at position 5 | Moderate anticancer activity |

| N-Hydroxy-5-chloromethyl-nicotinimidamide | Chlorine substitution | Limited anti-inflammatory effects |

| This compound | Trifluoromethyl group enhances lipophilicity | Strong anticancer and anti-inflammatory effects |

The trifluoromethyl group not only increases lipophilicity but also enhances metabolic stability, making this compound more effective than its analogs in certain applications .

Case Studies and Research Findings

-

Cytotoxicity Assessment :

A study involving various nicotinimidamides, including this compound, showed promising results against HepG2 liver cancer cells, with IC50 values indicating significant cytotoxicity . -

Inflammation Models :

In animal models of acute lung injury, related compounds demonstrated a reduction in tissue damage and inflammation markers, suggesting that this compound could exert similar protective effects . -

Enzyme Inhibition Studies :

Investigations into the enzyme inhibition capabilities revealed that this compound effectively inhibits specific enzymes linked to cancer progression and inflammation, supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.